Anthracene, decafluoro- is a polycyclic aromatic hydrocarbon characterized by the formula C₁₄F₁₀. This compound is derived from anthracene, a solid aromatic hydrocarbon consisting of three fused benzene rings, by substituting all ten hydrogen atoms with fluorine atoms. The result is a colorless to pale yellow solid that exhibits unique chemical properties due to the presence of fluorine, which significantly alters its reactivity and interactions compared to its parent compound, anthracene .
Synthesis of anthracene, decafluoro- typically involves:
Anthracene, decafluoro- has several applications across various fields:
Studies on the interactions of anthracene, decafluoro- with other compounds reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metals. The unique electronic properties imparted by the fluorine atoms may enhance these interactions compared to non-fluorinated analogs. Further research is needed to explore these interactions in detail .
Anthracene, decafluoro- shares similarities with several other polycyclic aromatic hydrocarbons and their derivatives. A comparison highlights its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Anthracene | C₁₄H₁₀ | Basic structure without fluorination |
Fluorinated Anthracenes | C₁₄H₈F₂ | Partial substitution with fewer fluorine atoms |
Phenanthrene | C₁₄H₁₀ | Similar structure but different arrangement |
Pyrene | C₁₄H₈ | Four fused rings; different reactivity |
9-Fluorenone | C₁₂H₈O | Contains a carbonyl group; different functionality |
Anthracene, decafluoro- stands out due to its complete substitution of hydrogen with fluorine, making it less reactive yet potentially useful in specialized applications where such properties are advantageous .